molecular formula C13H15F6NS B14865060 (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B14865060
M. Wt: 331.32 g/mol
InChI Key: OVMJRQFDHJDOEF-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to both benzyl and propylamine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with a propylamine derivative in the presence of a base. The trifluoromethyl groups are introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (3-Trifluoromethyl-benzyl)-(1-methylpropyl)-amine
  • (3-Trifluoromethyl-benzyl)-(1-ethylpropyl)-amine
  • (3-Trifluoromethyl-benzyl)-(1-propyl)-amine

Uniqueness

Compared to similar compounds, (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups. This dual substitution enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15F6NS

Molecular Weight

331.32 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C13H15F6NS/c1-2-11(8-21-13(17,18)19)20-7-9-4-3-5-10(6-9)12(14,15)16/h3-6,11,20H,2,7-8H2,1H3

InChI Key

OVMJRQFDHJDOEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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